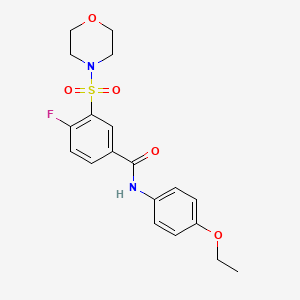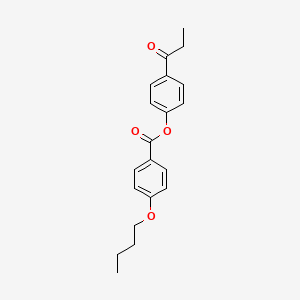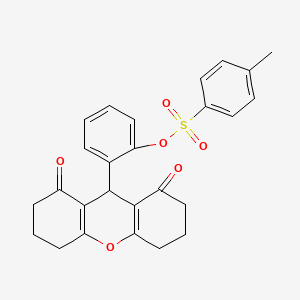
(cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine, also known as CTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine has been shown to bind to the sigma-1 receptor with high affinity, leading to the modulation of its activity.
Biochemical and Physiological Effects
(cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine can inhibit the growth of cancer cells and induce apoptosis. (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine is its high affinity for the sigma-1 receptor, making it a useful tool compound for studying the function of this receptor. Additionally, (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine has been shown to have low toxicity in animal models, making it a relatively safe compound for use in lab experiments. However, one of the limitations of (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is to study the mechanism of action of (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine in more detail, including its interactions with other proteins and signaling pathways. Additionally, the development of more soluble analogs of (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine could expand its use in lab experiments.
Conclusion
In conclusion, (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine, or (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high affinity for the sigma-1 receptor makes it a useful tool compound for studying the function of this receptor, and its low toxicity in animal models makes it a relatively safe compound for use in lab experiments. Further research on (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine could lead to the development of new drugs for the treatment of various diseases and a better understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine involves the reaction of 2,4,5-trimethoxybenzyl chloride with cyclopropylmethylamine in the presence of a base. The product is then purified using column chromatography to obtain the final compound. The synthesis of (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine has been reported in several studies, and the yield can range from 50-90%.
Applications De Recherche Scientifique
(cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine has been studied for its potential use as a neuroprotective agent. In pharmacology, (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine has been investigated for its potential use as a tool compound in drug discovery.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-5-8-18(11-13-6-7-13)12-14-9-16(20-3)17(21-4)10-15(14)19-2/h9-10,13H,5-8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYQDHYSUQTQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4944570.png)

![3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4944591.png)


![N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4944601.png)
![ethyl 1-[2-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4944608.png)
![1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine](/img/structure/B4944615.png)
![(3,4-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4944616.png)

![N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4944629.png)
![2-phenyl-4-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4944636.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B4944650.png)
![ethyl {4-[5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B4944656.png)